

# An In-depth Technical Guide to Dodecanophenone: Structure, Properties, and Applications

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## Compound of Interest

Compound Name: Dodecanophenone

Cat. No.: B154281

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**Dodecanophenone**, also known as 1-phenyl-1-dodecanone or laurophenone, is an organic compound belonging to the ketone family.[1][2][3] It is characterized by a phenyl group attached to a dodecanoyl group.[1] This unique structure, featuring a long hydrophobic alkyl chain and a reactive carbonyl group, imparts distinct physical and chemical properties that make it a valuable molecule in various scientific and industrial domains, including organic synthesis, analytical chemistry, and as a precursor for pharmaceutical compounds.[1][4] This guide provides a comprehensive overview of its chemical structure, properties, experimental protocols, and applications for researchers, scientists, and drug development professionals.

## Chemical Structure and Identification

**Dodecanophenone** consists of a twelve-carbon aliphatic chain bonded to a benzoyl group. The presence of the long dodecane chain significantly influences its hydrophobicity and physical state.[1]

Chemical Identifiers

Identifier	Value
IUPAC Name	<b>1-phenyldodecan-1-one</b> <a href="#">[5]</a>
Synonyms	Laurophenone, Phenyl undecyl ketone, 1-Phenyl-1-dodecanone <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[6]</a>
CAS Number	1674-38-0 <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[7]</a>
Molecular Formula	C <sub>18</sub> H <sub>28</sub> O <a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[6]</a> <a href="#">[7]</a>
SMILES	CCCCCCCCCCCC(=O)c1ccccc1

| InChI Key | DJNJZIFFCJTUDS-UHFFFAOYSA-N[\[1\]](#)[\[2\]](#) |

## Physicochemical Properties

The physical and chemical properties of **dodecanophenone** are summarized in the table below. Its long alkyl chain makes it a waxy solid at room temperature with low solubility in water but good solubility in organic solvents.[\[4\]](#)

Table of Physicochemical Data

Property	Value	Source(s)
Molecular Weight	<b>260.41 g/mol</b>	<a href="#">[6]</a>
Appearance	White to beige crystalline mass or powder	<a href="#">[6]</a>
Melting Point	45-47 °C	
Boiling Point	214-215 °C at 16 mmHg	
Density	0.8794 g/cm <sup>3</sup> (estimate)	<a href="#">[6]</a>
LogP (Octanol/Water)	6.70	<a href="#">[2]</a>
Topological Polar Surface Area	17.1 Å <sup>2</sup>	<a href="#">[6]</a>

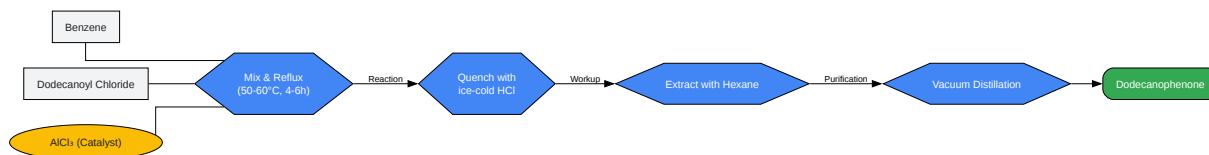
| Solubility | Insoluble in water; Soluble in organic solvents [\[4\]](#) |

## Chemical Reactivity and Synthesis

The reactivity of **dodecanophenone** is primarily governed by its carbonyl group and the adjacent phenyl ring.<sup>[1]</sup>

- **Carbonyl Group Reactions:** The ketone functional group can undergo reduction to form an alcohol or participate in various nucleophilic addition reactions.<sup>[1][4]</sup>
- **Phenyl Group Reactions:** The phenyl ring can undergo electrophilic aromatic substitution, with the electron-withdrawing nature of the carbonyl group directing substitution to the meta position.<sup>[1]</sup>

A common and industrially scalable method for synthesizing **dodecanophenone** is through the Friedel-Crafts acylation of benzene with dodecanoyl chloride, using a Lewis acid catalyst like aluminum chloride ( $\text{AlCl}_3$ ).<sup>[1]</sup>



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Caption: Workflow for the synthesis of **dodecanophenone** via Friedel-Crafts acylation.

## Experimental Protocols

This protocol describes a standard laboratory procedure for synthesizing **dodecanophenone**.

- **Reagents and Equipment:**
  - Anhydrous benzene (40 mL)

- Dodecanoyl chloride (6.0 mL, 0.06 mol)
- Aluminum chloride ( $\text{AlCl}_3$ ) (20.0 g, 0.15 mol)
- Round-bottom flask with reflux condenser and drying tube
- Heating mantle
- Separatory funnel
- Rotary evaporator and vacuum distillation apparatus
- Ice bath, hexane, ice-cold hydrochloric acid, anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Procedure:
  - Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add anhydrous benzene and aluminum chloride.
  - Addition of Acyl Chloride: Slowly add dodecanoyl chloride to the mixture while stirring.
  - Reflux: Heat the reaction mixture to 50–60°C and maintain reflux for 4–6 hours under anhydrous conditions.
  - Quenching: After cooling, carefully pour the reaction mixture into a beaker containing ice-cold hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.
  - Extraction: Transfer the mixture to a separatory funnel and extract the organic layer using hexane.
  - Washing and Drying: Wash the organic layer with water and brine, then dry it over anhydrous magnesium sulfate.
  - Purification: Filter off the drying agent and concentrate the solvent using a rotary evaporator. Purify the resulting crude product by vacuum distillation to obtain pure **dodecanophenone**.

Standard analytical techniques are used to confirm the identity and purity of the synthesized **dodecanophenone**.

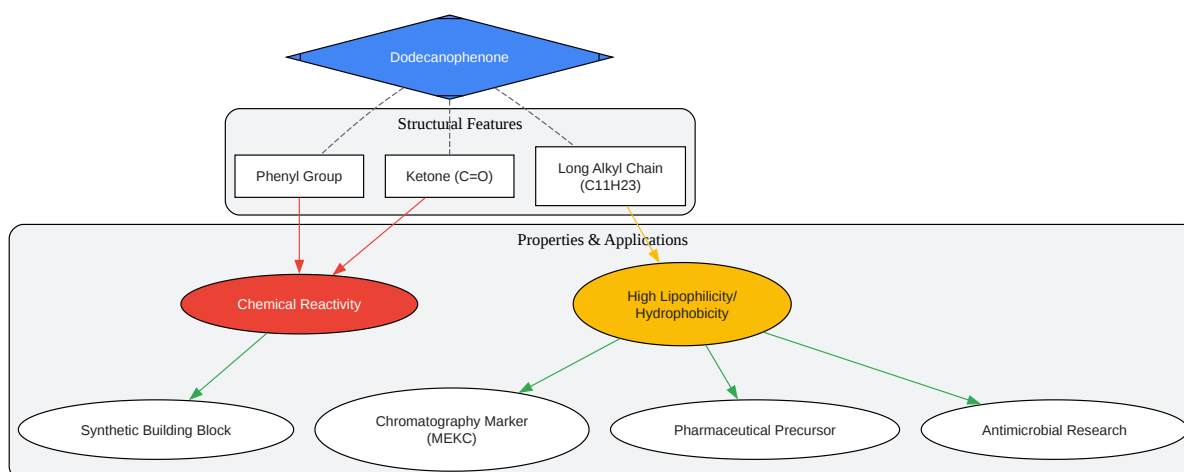
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - $^1\text{H}$  NMR: The proton NMR spectrum is used to identify the different types of protons in the molecule. Expected signals include aromatic protons from the phenyl ring, a triplet for the alpha-methylene protons adjacent to the carbonyl group, and signals for the aliphatic chain protons.[8]
  - $^{13}\text{C}$  NMR: The carbon NMR spectrum shows a characteristic signal for the carbonyl carbon, distinct signals for the aromatic carbons, and a series of signals for the carbons in the long alkyl chain.[9]
  - Protocol: Dissolve a small sample (~5-10 mg) in a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$ ). Acquire spectra on a standard NMR spectrometer (e.g., 400 MHz).
- Infrared (IR) Spectroscopy:
  - Protocol: Obtain the IR spectrum using an FTIR spectrometer. The spectrum will show a strong, characteristic absorption band for the  $\text{C}=\text{O}$  (carbonyl) stretching vibration, typically around  $1685\text{ cm}^{-1}$ . Other key peaks include C-H stretches for the aromatic and aliphatic parts of the molecule.[3][5]

## Applications in Research and Drug Development

The bifunctional nature of **dodecanophenone**—a hydrophobic tail and a polar head—underpins its utility in various applications.

- Organic Synthesis: It serves as a versatile building block for synthesizing more complex molecules. The ketone group and phenyl ring are sites for further chemical modification.[1]
- Analytical Chemistry: **Dodecanophenone** is employed as a micellar marker in micellar electrokinetic chromatography (MEKC), a technique used for separating both neutral and charged molecules. Its defined hydrophobicity and UV absorbance make it an ideal standard. It has also been used in studies to determine the octanol-water partition coefficients of pharmaceuticals.

- **Precursor for Pharmaceuticals:** Research is ongoing to explore its use as a starting material for pharmaceutical compounds.[1] Its long alkyl chain can enhance the lipophilicity of a drug molecule, potentially improving its ability to cross biological membranes.
- **Biological Activity Research:** Derivatives of **dodecanophenone** are being investigated for potential antimicrobial and anti-inflammatory properties.[1] Studies have shown it possesses some antibacterial activity, particularly against Gram-positive bacteria.[1]



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Caption: Relationship between **dodecanophenone**'s structure and its key applications.

## Safety and Handling

**Dodecanophenone** is a combustible solid and should be handled in accordance with good industrial hygiene and safety practices.[10]

- Personal Protective Equipment (PPE): Wear appropriate protective equipment, including safety glasses with side-shields, chemical-resistant gloves, and a lab coat. In case of dust, use a type N95 (US) or equivalent dust mask.[11]
- Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Ensure adequate ventilation in the handling area. Keep away from heat, sparks, and open flames.[10][11]
- Storage: Store in a dry, cool, and well-ventilated place. Keep the container tightly closed.[10][11]
- First Aid:
  - Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[10][11]
  - Skin Contact: Wash off immediately with soap and plenty of water while removing contaminated clothing.[10][11]
  - Ingestion: Clean mouth with water and seek medical attention.[10][11]
  - Inhalation: Move the person to fresh air.[10][11]

Always consult the latest Safety Data Sheet (SDS) for complete and detailed safety information before handling this chemical.[10][11][12]

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